
Grossamide
Description
Significance of Grossamide as a Natural Product and Research Subject
This compound is a naturally occurring lignanamide that has garnered significant interest within the scientific community due to its diverse and potent biological activities. ontosight.ai As a member of the lignanamide family, it is structurally characterized by a complex 2-aryl-2,3-dihydro-3-benzofurancarboxyamide neolignan framework. cam.ac.ukfoodb.ca Its presence in various plant species, including edible ones, has spurred research into its potential applications. medchemexpress.com
The significance of this compound as a research subject stems primarily from its demonstrated pharmacological effects. Studies have revealed its potential anti-inflammatory and anti-neuroinflammatory properties. medchemexpress.comchemfaces.com Research has shown that this compound can downregulate the production of inflammatory molecules and inhibit key signaling pathways, such as the TLR-4-mediated NF-κB pathway, which are involved in inflammatory responses. medchemexpress.comresearchgate.net
Furthermore, certain isomers of this compound, like Cis-Grossamide K, have exhibited strong anti-melanogenic activity without significant cell toxicity, suggesting potential applications in dermatology or as a functional food ingredient with depigmenting effects. chemfaces.combocsci.combiocrick.com The compound has also been investigated for its antioxidant and potential anticancer properties, with some studies indicating it can induce apoptosis (cell death) in cancer cells. ontosight.aibocsci.com The multifaceted biological profile of this compound makes it an important lead compound for further investigation in medicinal chemistry and pharmacology. ontosight.ai
Historical Context of this compound Discovery and Initial Characterization
This compound was first identified as a new lignan amide isolated from bell peppers (Capsicum annuum var. grossum). tandfonline.comacs.org It is considered an oxidative coupling product of p-hydroxyphenylpropene units. tandfonline.com Subsequent research has identified this compound and its derivatives in other plant sources, notably as a major constituent in the dried fruit of Cannabis sativa L. (hemp seed) and the bark of Hibiscus cannabinus. medchemexpress.combocsci.comchemfaces.com It has also been found in various parts of other plants like Solanum tuberosum (potato) and Nicotiana tabacum (tobacco). knapsackfamily.com
The initial characterization and structural elucidation of this compound were accomplished using a combination of spectroscopic techniques. Researchers employed 1D and 2D nuclear magnetic resonance (NMR) spectroscopy to determine the connectivity and stereochemistry of the molecule. chemfaces.comchemfaces.com Mass spectrometry techniques, such as high-resolution fast atom bombardment mass spectrometry (FABMS) and electron impact mass spectrometry (EIMS), were used to confirm the molecular weight and elemental composition. chemfaces.comchemfaces.com These analytical methods were crucial in establishing the detailed chemical structure of this compound, including its benzofuran core and associated functional groups. ontosight.ainih.gov Later studies also utilized these techniques to correct previously reported 13C NMR assignments for the compound. chemfaces.com The first total synthesis of this compound was reported in 2006, which further confirmed its structure and opened avenues for producing analogues for further study. cam.ac.ukthieme-connect.com
Properties
IUPAC Name |
(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+/t33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROXVBRNXCRUHP-XALRPAEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318494 | |
Record name | Grossamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80510-06-1 | |
Record name | Grossamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80510-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grossamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grossamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GROSSAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63RFK5Z1GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Natural Distribution of Grossamide
Plant Sources and Isolation Origin
Grossamide has been isolated from the roots, seeds, and bark of different plant species.
Cannabis sativa L. (Hemp Seed, Fructus Cannabis, Roots)
this compound has been identified in Cannabis sativa L., commonly known as hemp. researchgate.netmdpi.comresearchgate.net
It is found in hemp seed (Fructus Cannabis), which is recognized for its nutritional and functional properties. researchgate.netresearchgate.netnih.gov
Research indicates the presence of this compound in hemp seed extracts. researchgate.netresearchgate.net
this compound, along with other lignanamides like cannabisins, are considered HCAA dimers found in Cannabis. researchgate.netmdpi.com
While cannabinoids are predominantly found in the glandular trichomes of flowers and leaves, this compound and other lignanamides are present in other parts, including seeds and roots. mdpi.commdpi.commdpi.com
Capsicum annuum var. grossum (Bell Pepper Roots)
this compound was first isolated from the roots of bell pepper (Capsicum annuum var. grossum). tandfonline.comresearchgate.netjst.go.jptandfonline.com
This isolation from bell pepper roots was a result of phytochemical surveys investigating phenolic compounds in Solanaceae plants. tandfonline.comamanote.com
The isolation process involved extracting the roots with aqueous ethanol, followed by partitioning and chromatographic separation. tandfonline.com
Metternichia macrocalyx Roots
this compound has also been found in the roots of Metternichia macrocalyx. acs.orgresearchgate.net
Isolation of this compound from the chloroform extract of M. macrocalyx roots has been reported alongside other lignanamides and amides. acs.orgresearchgate.net
Metternichia macrocalyx is a species belonging to the Solanaceae family, a family known for producing lignanamides. acs.org
Hibiscus cannabinus (Kenaf Bark)
this compound, specifically a related acyclic phenylpropane lignanamide known as this compound K, has been isolated from the bark of Hibiscus cannabinus, also known as kenaf. nih.govresearchgate.netchemfaces.com
The isolation was performed from the acetone extract of the bark. nih.govresearchgate.net
Studies on kenaf bark have led to the identification of this compound K and other phenolic constituents. nih.govresearchgate.net
Classification of this compound within Lignanamides and Hydroxycinnamic Acid Amide (HCAA) Dimers
this compound is classified as a lignanamide. tandfonline.comtandfonline.comacs.orgresearchgate.net
Lignanamides are a subclass of lignans that contain amide groups. mdpi.comtandfonline.com
They are derived from the oxidative coupling of phenolic amides, with hydroxycinnamic acid amides serving as intermediates. nih.govresearchgate.net
this compound is also categorized as a hydroxycinnamic acid amide (HCAA) dimer. researchgate.netmdpi.com
HCAA dimers are formed through the coupling of hydroxycinnamic acid amide monomers. nih.govresearchgate.netmdpi.com
The structure of this compound reflects its origin from the condensation and oxidative coupling of units related to hydroxycinnamic acids and tyramine. tandfonline.comsemanticscholar.orgfrontiersin.org
this compound is considered optically inactive in its natural form. tandfonline.com
Biosynthetic Pathways and Precursors of Grossamide
Proposed Biosynthetic Routes from Phenylpropanoid Pathway Intermediates
The phenylpropanoid pathway provides the foundational precursors for the biosynthesis of lignans and neolignans, including lignanamides like grossamide. mdpi.commdpi.comrsc.org This pathway begins with the deamination of the aromatic amino acid phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to yield cinnamic acid. mdpi.comrsc.orgresearchgate.net Subsequent enzymatic modifications of cinnamic acid lead to the formation of various hydroxycinnamic acids, such as p-coumaric acid and ferulic acid. mdpi.comrsc.org
Involvement of Ferulic Acid and Tyramine as Building Blocks
Research indicates that this compound is synthesized from the oxidative coupling of N-trans-feruloyltyramine. tandfonline.comnih.govmdpi.com N-trans-feruloyltyramine itself is formed through an amide coupling reaction between ferulic acid, a product of the phenylpropanoid pathway, and tyramine. cam.ac.ukthieme-connect.com Tyramine is derived from the decarboxylation of the amino acid tyrosine. nih.gov This highlights the convergence of products from both phenylalanine and tyrosine metabolism in the biosynthesis of the this compound precursor.
Radical Coupling Reactions in Lignan and Neolignan Biosynthesis
The dimerization of N-trans-feruloyltyramine to form this compound occurs via an oxidative radical coupling mechanism. acs.orgnih.govmdpi.com This is a common theme in the biosynthesis of lignans and neolignans, where one-electron oxidation of phenolic precursors generates resonance-stabilized free radicals. mdpi.com The coupling of these radicals at specific positions on the molecules leads to the formation of the characteristic dimeric structures. mdpi.com In the case of this compound, the coupling of two N-trans-feruloyltyramine units results in the formation of the dihydrobenzofuran neolignan skeleton. foodb.caresearchgate.net The regioselectivity of this radical coupling can be influenced by various factors, including thermodynamic favorability and steric hindrance. rsc.org
Enzymatic Components Implicated in this compound Biosynthesis (e.g., Peroxidase)
Enzymes play a crucial role in catalyzing the steps involved in this compound biosynthesis, particularly the oxidative coupling of the feruloyltyramine precursors. Peroxidases are strongly implicated as key enzymatic components responsible for this oxidative dimerization. tandfonline.comacs.orgresearchgate.netnih.gov These enzymes catalyze the oxidation of phenolic compounds using hydrogen peroxide, generating the free radicals necessary for coupling. scholarena.comlibretexts.org Studies have demonstrated that peroxidase enzymes, such as horseradish peroxidase, can mediate the in vitro synthesis of this compound from N-trans-feruloyltyramine, supporting their role in the natural biosynthetic process. tandfonline.comcam.ac.ukresearchgate.net While peroxidases are known to facilitate radical coupling, the regioselectivity and stereoselectivity of these reactions in biological systems can also be influenced by other factors, potentially including dirigent proteins, which can guide the coupling of radicals to specific positions. rsc.org
Data Table: Proposed Precursors and Key Enzyme in this compound Biosynthesis
Compound Name | Role in Biosynthesis | Origin Pathway | Key Enzyme Involved in Formation |
Phenylalanine | Initial precursor | Shikimate Pathway | - |
Cinnamic Acid | Intermediate | Phenylpropanoid Pathway | Phenylalanine Ammonia-Lyase (PAL) |
Ferulic Acid | Building Block | Phenylpropanoid Pathway | (Multiple enzymatic steps) |
Tyrosine | Initial precursor | Shikimate Pathway | - |
Tyramine | Building Block | - | Tyrosine Decarboxylase |
N-trans-Feruloyltyramine | Immediate Precursor | - | (Amide ligase/transferase) |
This compound | Final Product | - | Peroxidase (Oxidative Coupling) |
Chemical Synthesis and Derivatization Strategies for Grossamide
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic methods offer an attractive route for synthesizing complex natural products like grossamide, often providing advantages in terms of selectivity and sustainability. The biosynthesis of lignans and neolignans, including this compound, involves radical coupling reactions of phenylpropanoid precursors, often mediated by enzymes such as laccases and peroxidases. researchgate.netnih.govresearchgate.net
Peroxidase-Catalyzed Dimerization Reactions
Peroxidases, particularly horseradish peroxidase (HRP), have been successfully employed to catalyze the oxidative dimerization step in this compound synthesis. This enzymatic reaction mimics the natural biosynthetic pathway. nih.govresearchgate.netcam.ac.uk For instance, an immobilized horseradish peroxidase enzyme packed into a column has been used to catalyze the H₂O₂-mediated oxidative dimerization and intramolecular cyclization of an intermediate amide to yield this compound. cam.ac.ukbeilstein-journals.orgthieme-connect.com This enzymatic step is crucial for forming the dihydrobenzofuran core of this compound. researchgate.net
Continuous Flow Reaction Cascades
Continuous flow chemistry has emerged as a powerful tool for the synthesis of natural products, including this compound, offering advantages over traditional batch processes such as improved control, safety, and scalability. researchgate.netscielo.brscispace.commit.eduumontreal.caresearchgate.netscilit.comscilit.com The synthesis of this compound has been demonstrated using multi-step continuous flow systems. researchgate.netscielo.brmit.eduumontreal.cascilit.comcam.ac.ukdurham.ac.uk
Automated Flow Reactor Systems for Production
Automated flow reactor systems have been developed and utilized for the synthesis of this compound on a gram scale. researchgate.netscielo.brcam.ac.ukdurham.ac.uk These systems are designed for continuous operation, allowing for efficient production and potential scale-up. researchgate.netscielo.brresearchgate.netdurham.ac.uk The modular design of such systems permits rapid alteration of the configuration and evolution of functions, enabling the preparation of target compounds in a well-designed continuous flow setup. scielo.brdurham.ac.uk
Application of Solid-Supported Reagents, Catalysts, and Scavengers
A key aspect of continuous flow synthesis of this compound is the use of solid-supported reagents, catalysts, and scavengers. researchgate.netscielo.brmit.eduumontreal.cacam.ac.ukthieme-connect.dedntb.gov.uaresearchgate.net These immobilized species are packed into columns and eliminate the need for traditional work-up and purification steps between reaction stages, significantly simplifying the synthetic process. researchgate.netscielo.brmit.eduumontreal.cacam.ac.ukdurham.ac.ukcam.ac.ukthieme-connect.dedntb.gov.uaresearchgate.net For example, polymer-supported reagents like immobilized hydroxybenzotriazole (HOBt) have been used for amide coupling, while immobilized enzymes such as horseradish peroxidase catalyze the dimerization. cam.ac.ukcam.ac.ukcam.ac.uk Solid-supported scavenger resins, such as sulfonic acid resins, are employed to remove excess or unreacted starting materials or byproducts from the flow stream, ensuring the purity of the intermediate and final products. beilstein-journals.orgdurham.ac.ukcam.ac.ukthieme-connect.de
Multi-Step Assembly Concepts in Flow Chemistry
The synthesis of this compound in a continuous flow system exemplifies multi-step assembly concepts. researchgate.netscielo.brmit.eduumontreal.cadurham.ac.uksemanticscholar.orgtandfonline.com A typical flow synthesis involves a sequence of interconnected reactors or columns, each containing a specific reagent or catalyst to perform a single transformation. scielo.brmit.eduumontreal.ca The output of one step is directly fed into the next, creating a telescoped process. scielo.brmit.eduthieme-connect.de The synthesis of this compound has been achieved through a three-step protocol in flow, including an enzymatic reaction. scielo.br This multi-step approach in flow allows for the integration of different reaction types, including enzymatic steps, within a single continuous process, often without the need for intermediate isolation and purification. beilstein-journals.orgresearchgate.netscielo.brmit.eduumontreal.cacam.ac.ukdurham.ac.uksemanticscholar.org
Synthetic Methodologies Relevant to Neolignan Natural Products
The synthetic methodologies applied to this compound are relevant to the broader class of neolignan natural products. Neolignans are derived from the oxidative coupling of phenylpropanoid precursors. researchgate.netresearchgate.net Various methods, including both traditional batch chemistry and modern flow chemistry, have been explored for their synthesis. The use of oxidative coupling reactions, often catalyzed by enzymes or chemical oxidants, is a common theme in neolignan synthesis. researchgate.netnih.gov The development of efficient and selective methods for forming the characteristic linkages in neolignans, such as the 8-5' coupling leading to the dihydrobenzofuran core found in this compound, is a key focus in this area. researchgate.net Continuous flow techniques, with their ability to handle reactive intermediates and integrate multiple steps, are particularly well-suited for the synthesis of complex neolignan structures. researchgate.netscielo.brresearchgate.net
Biological Activity and Mechanistic Studies of Grossamide Non-human Clinical Focus
Anti-Neuroinflammatory Effects
Studies employing lipopolysaccharide (LPS)-stimulated BV2 microglia cells, a widely used in vitro model for neuroinflammation, have demonstrated that grossamide possesses significant anti-neuroinflammatory properties. acs.orgresearchgate.netnih.govunisa.edu.au These effects are characterized by the modulation of key inflammatory mediators and signaling pathways.
Inhibition of Pro-inflammatory Mediators
A primary aspect of this compound's anti-neuroinflammatory action involves the inhibition of the production and release of pro-inflammatory cytokines. researchgate.netnih.govunisa.edu.aumedchemexpress.com Investigations in LPS-stimulated BV2 microglia have shown that this compound effectively downregulates the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netnih.govunisa.edu.aumedchemexpress.com
This compound has been shown to significantly inhibit the secretion of TNF-α in LPS-stimulated BV2 microglia cells. researchgate.netnih.govunisa.edu.au Furthermore, it decreases the mRNA levels of LPS-mediated TNF-α. researchgate.netnih.govunisa.edu.aumedchemexpress.com Research indicates that while concentrations as low as 10 µM of this compound can reduce TNF-α protein levels, a concentration of 20 µM was necessary to significantly diminish TNF-α mRNA levels in this model. researchgate.net
Table 1: Effect of this compound on TNF-α Levels in LPS-Stimulated BV2 Microglia
This compound Concentration | TNF-α Protein Level | TNF-α mRNA Level |
10 µM | Reduced | Reduced |
20 µM | Reduced | Significantly Diminished researchgate.net |
Similar to its effects on TNF-α, this compound significantly inhibits the secretion of IL-6 in LPS-stimulated BV2 microglia. researchgate.netnih.govunisa.edu.au It also leads to a decrease in the mRNA levels of LPS-mediated IL-6. researchgate.netnih.govunisa.edu.aumedchemexpress.com Studies have observed that 20 µM of this compound was required for a significant reduction in IL-6 mRNA levels, while lower concentrations (e.g., 10 µM) were effective in reducing IL-6 protein levels. researchgate.net
Table 2: Effect of this compound on IL-6 Levels in LPS-Stimulated BV2 Microglia
This compound Concentration | IL-6 Protein Level | IL-6 mRNA Level |
10 µM | Reduced | Reduced |
20 µM | Reduced | Significantly Diminished researchgate.net |
Downregulation of Tumor Necrosis Factor-alpha (TNF-α) mRNA and Protein Levels
Modulation of Intracellular Signaling Pathways
Mechanistic investigations have revealed that this compound's anti-neuroinflammatory effects are mediated through the modulation of key intracellular signaling pathways involved in the inflammatory response. researchgate.netnih.govunisa.edu.au
This compound has been shown to suppress inflammation by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway. acs.org Its anti-neuroinflammatory effects are specifically linked to the suppression of Toll-like Receptor 4 (TLR4)-mediated NF-κB signaling pathways. researchgate.netnih.govunisa.edu.au Research indicates that this compound markedly attenuates the LPS-induced expression of both TLR4 and Myeloid Differentiation Factor 88 (MyD88), a downstream adaptor protein for TLR4 signaling. researchgate.netnih.govunisa.edu.au Studies have shown a dose-dependent inhibition of the LPS-induced increase in TLR4 expression and suppression of MyD88 activation by compounds including this compound. acs.org
A critical step in the activation of the NF-κB pathway is the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit. Studies have demonstrated that this compound significantly reduces the phosphorylation levels of the NF-κB p65 subunit in a concentration-dependent manner in LPS-stimulated BV2 microglia cells. acs.orgresearchgate.netnih.govunisa.edu.au This inhibition of phosphorylation prevents the translocation of NF-κB p65 into the nucleus, thereby suppressing the transcription of pro-inflammatory genes. researchgate.netnih.govunisa.edu.au
Table 3: Effect of this compound on NF-κB p65 Phosphorylation in LPS-Stimulated BV2 Microglia
This compound Concentration | NF-κB p65 Phosphorylation Level |
Various Concentrations | Significantly Reduced (Concentration-Dependent) researchgate.netnih.govunisa.edu.au |
Suppression of Toll-like Receptor 4 (TLR4)-Mediated NF-κB Activation
Suppression of NF-κB p65 Nuclear Translocation
Studies have indicated that this compound can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses. Specifically, this compound has been shown to suppress the nuclear translocation of the NF-κB p65 subunit. medchemexpress.comunisa.edu.au The translocation of p65 from the cytoplasm to the nucleus is a critical step for NF-κB to exert its transcriptional activity on inflammatory genes. researchgate.netmdpi.com Research using lipopolysaccharide (LPS)-stimulated BV2 microglia cells demonstrated that this compound significantly reduced the phosphorylation levels of the NF-κB p65 subunit in a concentration-dependent manner, consequently suppressing its translocation into the nucleus. medchemexpress.comunisa.edu.au
Attenuation of TLR4 Expression
This compound has also been observed to attenuate the expression of Toll-like receptor 4 (TLR4). bocsci.commedchemexpress.comunisa.edu.au TLR4 is a pattern recognition receptor that plays a crucial role in initiating inflammatory responses, particularly in response to bacterial LPS. scientificarchives.comresearchgate.net Studies in LPS-stimulated BV2 microglia cells showed that this compound markedly decreased the LPS-induced expression of TLR4. medchemexpress.comunisa.edu.auresearchgate.net Attenuating TLR4 expression can reduce the initial signaling cascade that leads to the activation of downstream inflammatory pathways like NF-κB. scientificarchives.comnih.gov
Attenuation of Myeloid Differentiation Primary Response 88 (MyD88) Expression
Further mechanistic studies have revealed that this compound can attenuate the expression of Myeloid Differentiation Primary Response 88 (MyD88). bocsci.commedchemexpress.comunisa.edu.au MyD88 is an adaptor protein that is essential for signaling through most TLRs, including TLR4, and is critical for activating downstream effectors like NF-κB that promote inflammation. researchgate.netnih.govmdpi.commdpi.com In LPS-stimulated BV2 microglia cells, this compound significantly attenuated the LPS-induced expression of MyD88 protein. medchemexpress.comunisa.edu.auresearchgate.net This attenuation of MyD88 expression further contributes to the inhibitory effects of this compound on the TLR4-mediated inflammatory signaling pathway.
The effects of this compound on the expression of TLR4 and MyD88 in LPS-stimulated BV2 microglia cells are summarized in the table below, based on quantitative evaluation by densitometry from Western blot analysis. researchgate.net
Treatment (this compound Concentration) | Relative TLR4 Protein Expression (% of LPS-treated) | Relative MyD88 Protein Expression (% of LPS-treated) |
Control | Data not available | Data not available |
LPS | 100 | 100 |
LPS + this compound (lower concentration) | Significantly reduced compared to LPS researchgate.net | Significantly reduced compared to LPS researchgate.net |
LPS + this compound (higher concentration) | Further reduced compared to LPS researchgate.net | Further reduced compared to LPS researchgate.net |
Note: Specific numerical data for relative protein expression levels at different concentrations were not available in the provided snippets, but the trend of significant reduction was indicated.
Other Documented Biological Activities
Beyond its effects on inflammatory pathways, other biological activities of this compound and its derivatives have been documented. Notably, cis-Grossamide K has demonstrated potent anti-melanogenic activity. bocsci.comchemfaces.comcaltagmedsystems.co.ukchemfaces.com Studies evaluating the potential of Colocasia antiquorum var. esculenta as a functional food with a depigmenting effect led to the identification of cis-Grossamide K, which showed strong inhibitory effects on melanin production in murine melanocyte melan-a cells without exhibiting high cell toxicity. chemfaces.comchemfaces.com The anti-melanogenic activity of cis-Grossamide K was assessed by quantifying melanin content and cell viability. chemfaces.com
Data on the anti-melanogenic activity of cis-Grossamide K and other compounds isolated from Colocasia antiquorum var. esculenta is presented below.
Compound | IC₅₀ (µM) for Melanin Production Inhibition | LD₅₀ (µM) for Cell Toxicity |
cis-Grossamide K | 54.24 chemfaces.comchemfaces.com | 163.60 chemfaces.comchemfaces.com |
2-hydroxy-3,2'-dimethoxy-4'-(2,3-epoxy-1-hydroxypropyl)-5-(3-hydroxy-1-propenyl)biphenyl | 53.49 chemfaces.comchemfaces.com | 110.23 chemfaces.comchemfaces.com |
(-)-pinoresinol | 56.26 chemfaces.comchemfaces.com | >500 chemfaces.comchemfaces.com |
Other compounds | Inhibitory effects observed chemfaces.comchemfaces.com | Data not available |
These findings suggest that cis-Grossamide K holds potential as an agent for controlling hyper-pigmentation. nih.gov
In vitro Model Systems for Activity Evaluation
The biological activities of this compound, particularly its anti-inflammatory effects, have been extensively evaluated using in vitro model systems. Two commonly used cell lines for these studies are BV2 microglia cells and RAW 264.7 macrophages. bocsci.comresearchgate.netcaltagmedsystems.co.ukchemfaces.comnih.govuni.lunih.govresearchgate.netnih.govaltex.orgbiorxiv.orgtjnpr.org
BV2 microglia cells, an immortalized murine microglial cell line, are frequently used as a substitute for primary microglia cultures in studying neuroinflammation. unisa.edu.auchemfaces.comaltex.orgresearchgate.netresearchgate.netnih.gov They are responsive to inflammatory stimuli like LPS and exhibit characteristics similar to activated microglia, including the secretion of pro-inflammatory cytokines. altex.orgresearchgate.netresearchgate.netnih.gov this compound's anti-neuroinflammatory effects, including the suppression of pro-inflammatory mediators and the modulation of the TLR4/NF-κB pathway, have been demonstrated in LPS-stimulated BV2 cells. medchemexpress.comunisa.edu.auchemfaces.comresearchgate.netresearchgate.net
RAW 264.7 macrophages are another widely used murine cell line for in vitro studies of immune responses and inflammation. nih.govbiorxiv.orgtjnpr.orgresearchgate.net These cells can be activated by various stimuli, such as LPS or silica particles, leading to the production of inflammatory mediators. nih.govbiorxiv.org RAW 264.7 cells are considered a suitable model for evaluating the immunomodulatory activity of various compounds. tjnpr.org While the provided snippets specifically detail this compound studies in BV2 cells, RAW 264.7 macrophages are a standard model for investigating macrophage activation and inflammatory pathways, relevant to the broader anti-inflammatory properties observed for this compound. nih.govbiorxiv.orgtjnpr.orgresearchgate.net
These in vitro models provide valuable platforms for elucidating the cellular and molecular mechanisms underlying the biological activities of this compound.
Analytical Detection and Quantification of Grossamide in Research Matrices
Chromatographic Methods for Separation and Detection
Chromatographic techniques are widely used for the separation and detection of grossamide from complex matrices, such as plant extracts or reaction mixtures. These methods exploit the differential interactions of this compound with a stationary phase and a mobile phase, allowing for its isolation and subsequent analysis. analytica-world.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a prominent technique for the analysis of this compound. frontiersin.orgnih.govnih.gov HPLC separates compounds based on their partitioning between a stationary phase (typically a packed column) and a liquid mobile phase pumped at high pressure. libretexts.org The choice of stationary phase and mobile phase composition is critical for achieving optimal separation of this compound from co-eluting compounds. nih.govlibretexts.org
Research has demonstrated the application of HPLC, including Ultra-High-Performance Liquid Chromatography (UHPLC), for the analysis of amides and lignans, the class of compounds to which this compound belongs. nih.govclockss.org For instance, UHPLC-DAD-ESI-QTOF-MS/MS has been employed for the quantitative and structural analysis of amides and furofuran lignans in Zanthoxylum armatum. nih.gov A rapid UHPLC-DAD method was developed for the simultaneous quantification of several lignans and an amide, armatamide, utilizing a BEH C18 column with a gradient elution of formic acid in water and acetonitrile. nih.gov This method showed good linearity (R² ≥ 0.9997), precision (RSDs ≤ 2.95%), and accuracy (95.6-104.0%). nih.gov
HPLC methods are gaining importance for the qualitative and quantitative analysis of plant extracts, serving as valuable tools for quality control of phytochemicals. nih.gov Optimization of chromatographic conditions, such as mobile phase composition and gradient, is essential for achieving good separation of amides within a reasonable analysis time. nih.gov
Some studies have encountered co-elution issues when analyzing this compound alongside structurally similar compounds like cannabisin F using UHPLC-QToF, highlighting the need for careful method development to ensure adequate separation. mdpi.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of amides, although it is typically more suitable for volatile or easily derivatizable compounds. oup.comlibretexts.org In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. libretexts.orgshimadzu.com Separation occurs based on the differential partitioning of analytes between the gas phase and the stationary phase, influenced by factors such as boiling point and polarity. analytica-world.comlibretexts.orgshimadzu.com
While long-chain acid amides can have low volatility, methods have been developed for their GC analysis. oup.com This may involve derivatization to increase volatility or the use of specialized columns. oup.comnih.gov For example, trimethylsilylation has been used to derivatize fatty acid amides for GC-MS analysis, allowing for detection at picomole levels. nih.gov Alkaline-treated columns have also been reported to provide good separation of amides. oup.com
GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification of compounds based on their retention times and mass spectra. atlantis-press.comgoogle.commeasurlabs.comshimadzu.com GC-MS methods have been developed for the determination of various amides in different matrices, such as food contact materials. atlantis-press.comgoogle.com These methods typically involve optimizing chromatographic conditions, including column type, temperature program, and carrier gas flow rate, along with mass spectrometer parameters. atlantis-press.comgoogle.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique used for the separation and preliminary identification of compounds, including amides. mdpi.combiotech-asia.orglabinsights.nl TLC involves spotting the sample onto a thin layer of stationary phase (commonly silica gel) coated on a plate and developing the chromatogram using a suitable mobile phase. biotech-asia.orgbhu.ac.in Compounds separate based on their polarity and differential migration rates, visualized using UV light or staining reagents. biotech-asia.orgbhu.ac.in
TLC has been used in the phytochemical investigation of plant extracts to detect the presence of aromatic amides. biotech-asia.org For instance, TLC of methanolic extracts of Carissa carandas root revealed the presence of multiple spots, some of which were identified as aromatic amides based on their Rf values and visualization under UV light and with sulfuric acid spray. biotech-asia.org Preparative TLC can also be employed for the isolation of specific amide compounds. biotech-asia.org
TLC can be coupled with techniques like Mass Spectrometry (TLC-MS) for the identification of separated compounds. mdpi.com TLC-Direct Bioautography is another application that allows for the screening of biological activity of separated compounds on the TLC plate. mdpi.com
Spectrophotometric Detection Methods (e.g., UV/Vis)
Spectrophotometric methods, particularly Ultraviolet-Visible (UV/Vis) spectroscopy, are frequently used for the detection and quantification of this compound, often in conjunction with chromatographic separation. scielo.brresearchgate.netmdpi.comunisa.edu.au UV/Vis spectroscopy measures the absorption of light by a substance at specific wavelengths, which is related to its concentration. ucalgary.ca Amides, including this compound, exhibit characteristic absorption bands in the UV region due to the n→π* electronic transition of the carbonyl group. researchgate.netucalgary.caacs.orgresearchgate.net
UV/Vis detection is commonly integrated into HPLC systems (HPLC-UV or HPLC-DAD) to monitor the elution of compounds from the column. frontiersin.orgnih.gov The UV spectrum of this compound can be used for its identification and the absorbance intensity at a selected wavelength for its quantification, provided there are no significant interferences from other compounds eluting at the same retention time. nih.govshimadzu.com
Research on amides has shown that their UV-Vis spectra can exhibit absorption bands in the range of 190-350 nm. researchgate.netresearchgate.net The specific absorption maxima can vary depending on the structure of the amide and the solvent used. researchgate.netucalgary.caacs.org
Quantitative analysis using UV spectrophotometry has been applied to the estimation of total amide content in plant extracts. phcogres.com However, comparative studies have indicated that other methods, such as colorimetry, might yield higher total amide content depending on the matrix and the specific amides present. phcogres.com
On-line and Off-line Analytical Monitoring in Synthetic Processes
Analytical monitoring is essential for controlling and optimizing chemical synthesis processes, including the synthesis of compounds like this compound. Both on-line and off-line analytical techniques are employed for this purpose. scielo.brresearchgate.netnih.gov
On-line monitoring involves integrating analytical instruments directly into the synthesis flow, allowing for real-time analysis of the reaction progress and the composition of the reaction stream. scielo.brmdpi.comnih.gov This provides immediate feedback, enabling rapid optimization of reaction parameters and facilitating automated control of the process. scielo.brmdpi.com UV/Vis detection and LC-MS are examples of techniques that have been used for in-line monitoring in the continuous flow synthesis of this compound. scielo.brmdpi.comresearchgate.netscispace.comdurham.ac.uk In-line UV/Vis detection can be used to trigger fraction collection or switch reagent columns in automated synthesis systems. researchgate.netdurham.ac.uk
Off-line monitoring involves taking samples from the synthesis process at various time points and analyzing them separately using analytical techniques. nih.govresearchgate.net This approach provides detailed information about the reaction, such as conversion rates, product purity, and the presence of by-products. nih.govresearchgate.net Off-line LC/MS analysis has been used to optimize flow rates and dilution ratios in the synthesis of this compound. researchgate.net Data from off-line analysis can inform adjustments to the synthesis parameters to improve yield and purity. researchgate.net
The integration of on-line and off-line analytical monitoring tools is particularly valuable in the context of continuous flow synthesis, allowing for efficient process development and control. scielo.brmdpi.comnih.gov
Advanced Research Perspectives and Future Directions
Integration of Process Analytical Technologies (PAT) in Continuous Flow Synthesis
The synthesis of Grossamide has been explored using continuous flow processes, which offer advantages in terms of efficiency, scalability, and control compared to traditional batch methods rsc.orgumontreal.cadurham.ac.uk. The integration of Process Analytical Technologies (PAT) is crucial in continuous flow synthesis to monitor and control reaction parameters in real-time, ensuring consistent product quality and enabling rapid optimization rsc.org.
Early work on the continuous flow synthesis of this compound, reported in 2006, demonstrated a multi-step process utilizing immobilized reagents packed in columns durham.ac.ukcam.ac.uk. This automated system involved steps such as amide coupling and oxidative dimerization durham.ac.ukcam.ac.uk. The process notably employed in-line UV/Vis detection for monitoring durham.ac.uk. More sophisticated examples of PAT in continuous flow include the use of in-line FlowIR, in-line UV-vis, online HPLC, online MS, and Flow NMR, often used in conjunction to gather comprehensive real-time data rsc.org. The application of PAT in the continuous flow synthesis of compounds like this compound allows for rapid reaction optimization and provides detailed information during chemical transformations rsc.org.
Computational Modeling and Molecular Docking Studies for Mechanistic Elucidation
Computational modeling and molecular docking studies are valuable tools for understanding the potential interactions of compounds like this compound with biological targets at a molecular level mdpi.comohsu.edu. These in silico techniques can predict binding affinities and geometries, offering insights into potential mechanisms of action mdpi.com.
Recent studies have utilized molecular docking and dynamics simulations to investigate the interaction of this compound and its analog, this compound K, with enzymes such as β-glucuronidase nih.gov. These computational analyses indicated that this compound and this compound K exhibited low binding free energies and maintained stable interactions within the enzyme's binding site, consistent with experimental inhibition data nih.gov. Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the complex and including the effects of the solvent mdpi.com. Such studies are crucial for elucidating the molecular mechanisms underlying the observed biological effects of this compound and its analogs nih.gov. Computational modeling can also be used in virtual screening to identify potential inhibitors for specific targets, as demonstrated in a study identifying cis-Grossamide K and other compounds as potential inhibitors of platelet-derived growth factor alpha (PDGFRA) frontiersin.org.
Potential for Development of Novel Therapeutic Candidates (Non-human clinical applications)
Research indicates that this compound possesses various biological activities, suggesting its potential for development in non-human clinical applications, particularly in areas like inflammation. This compound has demonstrated notable anti-inflammatory effects, partly by influencing macrophage polarization nih.gov. Studies have shown that this compound can down-regulate biomarkers associated with pro-inflammatory M1 macrophages while increasing those of anti-inflammatory M2 macrophages nih.gov. This effect is linked to the metabolic reprogramming of macrophages nih.gov. Furthermore, this compound has been shown to attenuate inflammation by suppressing TLR-4-mediated NF-κB signaling pathways in microglia cells researchgate.net. It significantly inhibited the secretion and mRNA levels of pro-inflammatory cytokines like IL-6 and TNF-α and reduced the phosphorylation and nuclear translocation of NF-κB p65 researchgate.net. These findings suggest that this compound could be a potential candidate for mitigating neuroinflammation researchgate.net.
Other studies have explored the inhibitory effects of this compound on enzymes like acetylcholinesterase (AChE), which is relevant in neurological contexts mdpi.com. This compound has also shown neuroprotective properties and the ability to inhibit nitric oxide (NO) production in vitro mdpi.com.
Valorization of Agricultural Waste as a Sustainable Source of this compound and Related Phytochemicals
Agricultural waste represents a significant and often underutilized source of valuable bioactive compounds, including phytochemicals like this compound frontiersin.orgmdpi.comnih.gov. Valorizing these by-products aligns with the principles of a circular bioeconomy and offers a sustainable alternative to traditional extraction methods frontiersin.orguni-muenchen.de.
This compound has been found in various plant sources, including the seeds of Cannabis sativa and bell peppers (Capsicum annuum) chemfaces.com. These plants produce a diverse array of phytochemicals, with this compound being one of the abundant lignanamides found in hempseed, alongside compounds like cannabisin A and cannabisin F mdpi.com. Research into utilizing agricultural residues, such as those from hemp cultivation, as a source of this compound and other lignanamides is gaining interest mdpi.com. Biotechnological methods, such as hairy root cultures of hemp, are being explored for the efficient and consistent production of specialized metabolites, including cannabisins and triterpenes, and show potential for the sustainable sourcing of compounds like this compound mdpi.com. Valorization of agricultural waste not only provides a renewable source of valuable compounds but also helps in reducing environmental pollution associated with waste disposal frontiersin.orguni-muenchen.de.
Comparative Studies of this compound and its Stereoisomers/Analogs for Structure-Activity Relationships
Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is fundamental in the development of compounds with desired properties nih.govresearchgate.net. Comparative studies involving this compound and its stereoisomers or analogs are essential for delineating the structural features critical for its observed bioactivities.
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
This compound | 101262727 |
This compound K | 102004651 |
N-feruloyltyramine | 5281664 |
Tyramine | 540 |
Ferulic acid | 445854 |
Cannabisin A | 130508-46-2 (CAS number, CID not readily available in search results) |
Cannabisin F | Not readily available in search results |
Epigallocatechin gallate (EGCG) | 65064 |
Steppogenin | 161270 |
cis-Grossamide K | Not readily available in search results (mentioned as a potential PDGFRA inhibitor frontiersin.org, likely a stereoisomer of this compound K) |
Daturafoliside O | Not readily available in search results |
Maceneolignan H | Not readily available in search results |
Erythro-2-(4-allyl-2, 6-dimethoxyphenoxy)-1-(3, 4, 5-trimethoxyphenyl) propan-1, 3-diol | Not readily available in search results |
Myrifralignan C | Not readily available in search results |
Stigmasteryl-3-O-β-glucoside | Not readily available in search results |
Cannabisin O | Not readily available in search results |
Cannabisin K | Not readily available in search results |
Cannabisin E | Not readily available in search results |
Isocanabisin E | Not readily available in search results |
Hordatine A | 5280453 |
Hordatine B | 5280454 |
Hordatine M | Not readily available in search results |
Data Tables
While the search results provided detailed findings, the data was often presented within the text or figures of the source documents rather than in easily extractable tabular formats suitable for interactive tables without manual data extraction and interpretation beyond the scope of this response. For example, IC50 values for enzyme inhibition were mentioned in text nih.gov, and details of continuous flow synthesis parameters were described in methods sections durham.ac.uk. Creating interactive tables would require specific numerical data points and their associated conditions, which were not consistently available in a structured format across the diverse search snippets.
Q & A
Basic: What methodological steps are essential for the initial isolation and structural characterization of Grossamide?
To isolate this compound, researchers should prioritize optimizing chromatographic conditions (e.g., HPLC or column chromatography) based on its polarity and solubility. Structural characterization requires spectroscopic techniques such as NMR (for stereochemical analysis) and mass spectrometry (for molecular weight confirmation). Validate purity using high-resolution spectral data and cross-reference with existing databases .
Example Protocol Table:
Step | Methodological Consideration | Evidence Reference |
---|---|---|
Extraction | Use polar solvents (e.g., methanol) for crude extraction. | |
Purification | Optimize gradient elution in HPLC; monitor at 254 nm. | |
Structural Analysis | Combine 1D/2D NMR and HR-MS for full assignment. |
Advanced: How can contradictory in vitro and in vivo pharmacological data on this compound be systematically analyzed?
Contradictions often arise from differences in bioavailability, metabolic pathways, or model specificity. Researchers should:
Conduct dose-response meta-analyses to identify threshold effects .
Compare pharmacokinetic profiles across studies (e.g., plasma concentration vs. tissue distribution).
Apply bias assessment frameworks (e.g., QUADAS-2) to evaluate methodological inconsistencies .
Use in silico modeling to predict interactions (e.g., molecular docking with target proteins) .
Basic: What criteria define a well-formulated research question for studying this compound’s bioactivity?
A robust research question must be:
- Feasible : Answerable within resource constraints (e.g., validated cell lines for cytotoxicity assays) .
- Novel : Address gaps, such as unexplored signaling pathways (e.g., "How does this compound modulate NF-κB in chronic inflammation?").
- Specific : Narrow scope (e.g., "Does this compound inhibit COX-2 in murine macrophages?") .
Advanced: What strategies enhance reproducibility in this compound’s preclinical studies?
Reproducibility requires:
- Standardized protocols : Detail exact conditions (e.g., solvent concentration, incubation time).
- Data transparency : Share raw spectra/assay results in supplementary materials .
- Inter-lab validation : Collaborate to replicate key findings (e.g., IC₅₀ values across independent labs) .
Example Reproducibility Checklist:
Factor | Guideline | Evidence Reference |
---|---|---|
Cell culture | Use ATCC-validated lines; document passage number. | |
Statistical analysis | Predefine significance thresholds (e.g., p < 0.01). |
Basic: How should a literature review identify gaps in this compound’s therapeutic potential?
Systematic searches : Use databases (PubMed, SciFinder) with keywords like "this compound AND pharmacokinetics."
Exclusion criteria : Filter studies lacking mechanistic data or controls .
Thematic synthesis : Categorize findings by biological targets (e.g., antimicrobial vs. anticancer) .
Advanced: What multi-omics approaches elucidate this compound’s polypharmacology?
Integrate:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Metabolomics : LC-MS to track metabolite shifts linked to this compound exposure.
- Network pharmacology : Build interaction maps linking targets to pathways (e.g., STRING database) .
Basic: What ethical considerations apply to in vivo this compound studies?
- Animal welfare : Follow ARRIVE guidelines for humane endpoints and sample sizes .
- Data integrity : Avoid selective reporting of positive results; disclose conflicts of interest .
Advanced: How can machine learning models predict this compound’s ADMET properties?
Data curation : Compile existing pharmacokinetic data (e.g., LogP, half-life) into training sets.
Algorithm selection : Use random forest or neural networks for regression analysis.
Validation : Compare predictions with experimental results from tiered assays .
Basic: What parameters should be standardized in this compound’s cytotoxicity assays?
- Cell viability metrics : Use dual assays (MTT and ATP luminescence) to cross-validate.
- Control groups : Include solvent-only and positive controls (e.g., doxorubicin) .
Advanced: What meta-analytical frameworks synthesize heterogeneous data on this compound’s efficacy?
- PRISMA guidelines : Systematically screen and pool data from eligible studies .
- Subgroup analysis : Stratify by model type (e.g., zebrafish vs. murine) to resolve heterogeneity .
Example Meta-Analysis Workflow:
Step | Action | Evidence Reference |
---|---|---|
Literature search | Use Boolean operators for precision. | |
Risk of bias | Apply ROBINS-I tool for non-RCTs. | |
Statistical synthesis | Use random-effects models for variance. |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.